molecular formula C17H14N2OS B1524120 4-(benzylsulfanyl)-1-phenyl-1H-imidazole-5-carbaldehyde CAS No. 1251922-54-9

4-(benzylsulfanyl)-1-phenyl-1H-imidazole-5-carbaldehyde

Cat. No. B1524120
M. Wt: 294.4 g/mol
InChI Key: GWXHVCUVEQYPLE-UHFFFAOYSA-N
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Description

The description of a chemical compound usually includes its molecular formula, structure, and other identifiers like CAS number. It may also include the class of compounds it belongs to and its relevance or applications in various fields .


Synthesis Analysis

This involves detailing the methods and conditions under which the compound can be synthesized. It includes the starting materials, reagents, catalysts, temperature, pressure, and other relevant conditions .


Molecular Structure Analysis

Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .


Chemical Reactions Analysis

This involves studying the reactions the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, reactivity, and stability under various conditions .

Scientific Research Applications

Synthesis Methods and Derivatives

The compound 4-(benzylsulfanyl)-1-phenyl-1H-imidazole-5-carbaldehyde and its derivatives are synthesized through various methods, demonstrating its versatility in chemical reactions. For instance, Hawkins et al. (1995) described the synthesis of related compounds starting from 1-benzyl-4-bromoimidazole-5-carbaldehyde, exploring the reactivity and transformation of this class of compounds into novel derivatives, indicating their importance as building blocks in medicinal chemistry Hawkins, Iddon, & Longthorne, 1995. Similarly, Orhan et al. (2019) investigated the synthesis and characterization of new derivatives starting from 4-methyl-1H-imidazole-5-carbaldehyde, highlighting the role of such compounds in the development of biologically active molecules Orhan, Kose, Alkan, & Öztürk, 2019.

Catalysis and Chemical Reactions

These compounds are also noted for their role in catalysis and facilitating chemical reactions. Zolfigol et al. (2013) introduced an ionic liquid involving a similar structure that acted as a dual-catalyst in the multi-component synthesis of 1,2,4,5-tetrasubstituted imidazoles, showcasing the compound's potential in enhancing chemical synthesis efficiency Zolfigol, Khazaei, Moosavi‐Zare, Zare, Asgari, Khakyzadeh, & Hasaninejad, 2013. Additionally, Banothu et al. (2017) described the use of a Bronsted acidic ionic liquid in the synthesis of 2,4,5-trisubstituted-1H-imidazoles, emphasizing the compound's contribution to creating an eco-friendly and efficient synthesis process Banothu, Gali, Velpula, & Bavantula, 2017.

Structural and Spectroscopic Analysis

The compound's derivatives have been characterized and analyzed structurally, providing insights into their potential applications. Banu et al. (2010) described the crystal and molecular structure of a related compound, highlighting the significance of such analyses in understanding the properties and potential applications of these chemicals Banu, Lamani, Khazi, & Begum, 2010.

Safety And Hazards

Material Safety Data Sheets (MSDS) provide information on the safety measures to be taken while handling the compound, its health hazards, reactivity, and disposal methods .

properties

IUPAC Name

5-benzylsulfanyl-3-phenylimidazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2OS/c20-11-16-17(21-12-14-7-3-1-4-8-14)18-13-19(16)15-9-5-2-6-10-15/h1-11,13H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWXHVCUVEQYPLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=C(N(C=N2)C3=CC=CC=C3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(benzylsulfanyl)-1-phenyl-1H-imidazole-5-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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